2-(2-Bromoethoxy)naphthalene 2-(2-Bromoethoxy)naphthalene
Brand Name: Vulcanchem
CAS No.: 13247-80-8
VCID: VC21331579
InChI: InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
SMILES: C1=CC=C2C=C(C=CC2=C1)OCCBr
Molecular Formula: C12H11BrO
Molecular Weight: 251.12 g/mol

2-(2-Bromoethoxy)naphthalene

CAS No.: 13247-80-8

Cat. No.: VC21331579

Molecular Formula: C12H11BrO

Molecular Weight: 251.12 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethoxy)naphthalene - 13247-80-8

Specification

CAS No. 13247-80-8
Molecular Formula C12H11BrO
Molecular Weight 251.12 g/mol
IUPAC Name 2-(2-bromoethoxy)naphthalene
Standard InChI InChI=1S/C12H11BrO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2
Standard InChI Key NKALVESVNGTFHZ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)OCCBr
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)OCCBr

Introduction

Chemical Structure and Properties

2-(2-Bromoethoxy)naphthalene is a naphthalene-based compound featuring a bromoethoxy substituent at the 2-position of the naphthalene ring. The compound belongs to the broader class of naphthalene derivatives, which are generally characterized as colorless to pale yellow solids with limited water solubility.

PropertyExpected ValueBasis for Estimation
Physical StateCrystalline solidBased on related naphthalene derivatives
ColorWhite to pale yellowCommon for naphthalene compounds
SolubilityLikely soluble in organic solvents (chloroform, ethanol, ether); poorly soluble in waterBased on solubility patterns of similar compounds
Estimated Density~1.3-1.4 g/cm³Extrapolated from 2-(Bromomethyl)naphthalene (1.3971)
Estimated Refractive Index~1.6Based on 2-(Bromomethyl)naphthalene (1.6411)

Chemical Identifiers

The molecular structure of 2-(2-Bromoethoxy)naphthalene consists of a naphthalene core with a 2-bromoethoxy (-OCH₂CH₂Br) substituent at the 2-position:

IdentifierInformation
Molecular FormulaC₁₂H₁₁BrO
Molecular Weight~251.12 g/mol
Chemical StructureNaphthalene ring with -OCH₂CH₂Br at position 2
Functional GroupsEther linkage, terminal bromine

Synthesis Methods

Williamson Ether Synthesis

A probable synthetic route would involve the reaction of 2-naphthol with 1,2-dibromoethane in the presence of a base:

  • Deprotonation of 2-naphthol with a suitable base (e.g., potassium carbonate)

  • Nucleophilic substitution reaction with 1,2-dibromoethane

  • Purification through recrystallization from suitable solvents such as aliphatic alcohols

This approach is consistent with the general synthesis methods for bromoethoxy-substituted aromatic compounds and related naphthalene derivatives described in patent literature .

Purification Techniques

Based on purification methods for related compounds, 2-(2-Bromoethoxy)naphthalene would likely be purified through:

  • Dissolution in appropriate organic solvents (toluene, chloroform)

  • Washing with aqueous sodium bicarbonate solution

  • Drying over magnesium sulfate

  • Solvent evaporation

  • Recrystallization from ethanol or similar alcohols

Applications and Uses

Chemical Intermediate

2-(2-Bromoethoxy)naphthalene likely serves as a valuable intermediate in organic synthesis:

  • The terminal bromine provides a reactive site for nucleophilic substitution reactions

  • The compound can function as a building block for more complex molecules

  • It may serve as a precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty materials

Pharmaceutical Applications

Naphthalene derivatives have demonstrated significant biological activities, suggesting potential pharmaceutical applications for 2-(2-Bromoethoxy)naphthalene:

  • Antimicrobial properties against both Gram-positive and Gram-negative bacteria

  • Potential as structural components in drug design

  • Possible integration into bioactive molecules

Research has indicated that naphthalene-containing compounds can penetrate bacterial cell membranes, with the 2-substituted naphthalene derivatives often showing higher antimicrobial activity compared to their 1-substituted counterparts .

Reactivity and Chemical Behavior

Functional Group Reactivity

The 2-(2-Bromoethoxy)naphthalene molecule contains two key reactive sites:

Terminal Bromine

The terminal bromine atom in the bromoethoxy group is susceptible to:

  • Nucleophilic substitution reactions (SN2)

  • Elimination reactions under basic conditions

  • Metal-catalyzed coupling reactions

Naphthalene Ring

The naphthalene core can undergo:

  • Electrophilic aromatic substitution reactions (though less reactive than benzene)

  • Photooxidation reactions

  • Addition reactions under specific conditions

Stability Considerations

Based on the properties of related compounds, 2-(2-Bromoethoxy)naphthalene would likely:

  • Undergo slow hydrolysis in aqueous environments

  • Be sensitive to prolonged exposure to light

  • Demonstrate good stability under normal storage conditions when protected from moisture

Hazard TypeExpected ClassificationRationale
Acute ToxicityPotentially harmful if ingestedBased on toxicity profiles of related compounds
Skin/Eye IrritationLikely irritantCommon for halogenated aromatic compounds
Environmental HazardPotential aquatic toxicityCharacteristic of many brominated aromatics

Analytical Characterization

Spectroscopic Analysis

The structural characterization of 2-(2-Bromoethoxy)naphthalene would typically involve:

Nuclear Magnetic Resonance (NMR)

1H NMR would likely show characteristic patterns:

  • Aromatic protons from the naphthalene ring (6.5-8.5 ppm)

  • Methylene protons adjacent to oxygen (3.5-4.5 ppm)

  • Methylene protons adjacent to bromine (3.3-3.8 ppm)

Infrared Spectroscopy

Key expected absorptions:

  • C-H stretching (aromatic): ~3050-3100 cm-1

  • C-H stretching (aliphatic): ~2850-2950 cm-1

  • C-O-C stretching: ~1100-1300 cm-1

  • C-Br stretching: ~550-650 cm-1

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be suitable for purity determination, with expected purity standards for research-grade material typically ≥97-98% .

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